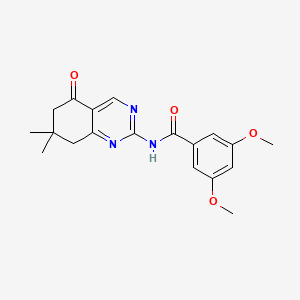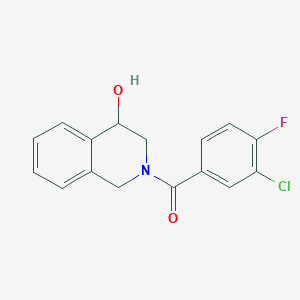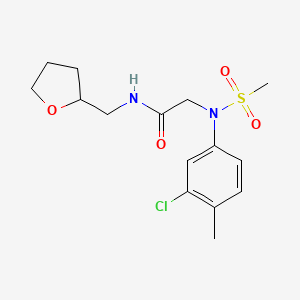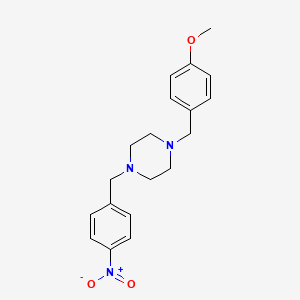![molecular formula C17H18FN3O3 B5513850 7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)
7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to the target structure often involves multi-step chemical processes aiming to introduce specific functional groups that confer desired properties. For example, novel synthesis approaches have been developed for compounds exhibiting potent antibacterial activity against respiratory pathogens, demonstrating the importance of structural configuration in biological activity (Odagiri et al., 2013). Similarly, compounds with antihypertensive activity have been prepared, showcasing the versatility of spirocyclic and quinoline derivatives in medicinal chemistry (Caroon et al., 1981).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their function. X-ray diffraction studies and spectral analyses provide detailed insights into their configuration, contributing to a better understanding of their reactivity and interaction with biological targets. The structure-activity relationship studies often highlight the significance of the spirocyclic framework and substituents in modulating biological activity (Tsukamoto et al., 1995).
Chemical Reactions and Properties
Compounds like the one in focus undergo various chemical reactions, highlighting their reactivity and potential for modification. The Prins/pinacol cascade process, for instance, illustrates a method for synthesizing oxaspirocycles, revealing the compound’s versatility in chemical transformations (Reddy et al., 2014). Such reactions are essential for tailoring the compound's properties for specific applications.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
One significant application area for compounds related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" is in the development of potent antibacterial drugs for treating respiratory tract infections. Studies have shown that certain compounds exhibit potent in vitro antibacterial activity against a range of respiratory pathogens, including both gram-positive and gram-negative strains, as well as multidrug-resistant and quinolone-resistant bacteria. These findings suggest potential for these compounds in addressing the growing issue of antibiotic resistance (Odagiri et al., 2013).
Photophysical Properties
Another area of research focuses on the photophysical properties of related compounds. Studies exploring the excited-state processes of 8-Hydroxyquinoline, a core component of the compound , shed light on its fluorescence characteristics, photoinduced tautomerization, and solvation effects. These insights are crucial for developing applications in analytical chemistry, sensors, and organic electronics (Bardez et al., 1997).
Antihypertensive Activity
Compounds structurally related to "7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one" have also been explored for their potential antihypertensive effects. Research in this area indicates the possibility of utilizing these compounds as antihypertensive agents, highlighting their capacity to interact with adrenergic receptors and lower blood pressure, albeit with varying degrees of selectivity towards alpha-adrenergic receptor subtypes (Caroon et al., 1981).
Metal Ion Sensing and Complexation
The study of the interaction between 8-Hydroxyquinoline derivatives and metal ions offers insights into the development of metal ion sensors and complexation agents. These compounds exhibit strong fluorescence when chelated with certain metal ions, making them useful for the detection, separation, and quantitative analysis of metal ions. This application is particularly relevant in the fields of analytical chemistry, environmental monitoring, and materials science (Park et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-[(8-fluoro-4-oxo-1H-quinolin-2-yl)methyl]-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O3/c18-13-4-1-3-12-14(22)7-11(20-15(12)13)8-21-6-2-5-17(10-21)9-19-16(23)24-17/h1,3-4,7H,2,5-6,8-10H2,(H,19,23)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZOZFNHUJYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC(=O)O2)CN(C1)CC3=CC(=O)C4=C(N3)C(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(8-Fluoro-4-hydroxyquinolin-2-YL)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethylsulfonyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5513767.png)
![{2-[4-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-2-morpholinyl]ethyl}amine dihydrochloride](/img/structure/B5513774.png)

![3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5513787.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,2-dimethylpropanamide](/img/structure/B5513801.png)

![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)



![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)
![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)